molecular formula C23H24ClN3O2 B2935993 N'-(5-chloro-2-methylphenyl)-N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide CAS No. 941977-19-1

N'-(5-chloro-2-methylphenyl)-N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide

Cat. No.: B2935993
CAS No.: 941977-19-1
M. Wt: 409.91
InChI Key: PBLPBHWJGXWCSI-UHFFFAOYSA-N
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Description

N'-(5-chloro-2-methylphenyl)-N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide (CAS 941977-19-1) is a chemical compound with a molecular formula of C23H24ClN3O2 and a molecular weight of 409.91 g/mol . It is supplied with a minimum purity of 90% and is characterized by a topological polar surface area of 61.4 Ų and an XLogP3 value of 4.6, properties that can influence its bioavailability and membrane permeability in biological systems . This compound features a naphthalene ring system linked to a dimethylamino-ethyl chain and a 5-chloro-2-methylphenyl group through an ethanediamide (oxalamide) linker, a functional group often utilized in medicinal chemistry for its ability to engage in hydrogen bonding . While its specific mechanism of action and primary research applications require further characterization, its structural features are of interest in the design of molecules that target protein-protein interactions and seven transmembrane (7TM) receptors, such as G protein-coupled receptors (GPCRs) . GPCRs represent a major class of drug targets, and research into novel compounds that can modulate their signaling through G proteins or alternative pathways like β-arrestin is a significant area of investigation . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N'-(5-chloro-2-methylphenyl)-N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O2/c1-15-11-12-17(24)13-20(15)26-23(29)22(28)25-14-21(27(2)3)19-10-6-8-16-7-4-5-9-18(16)19/h4-13,21H,14H2,1-3H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLPBHWJGXWCSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(5-chloro-2-methylphenyl)-N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide, commonly referred to as a derivative of naphthalene and dimethylamino compounds, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacodynamics, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A 5-chloro-2-methylphenyl moiety.
  • A dimethylamino group linked to a naphthalen-1-yl ethyl chain.
  • An ethanediamide backbone.

This structural configuration suggests potential interactions with various biological targets, particularly in the context of receptor binding and enzyme inhibition.

Pharmacological Effects

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

  • Antitumor activity : Many derivatives show cytotoxic effects against cancer cell lines. For instance, compounds with naphthalene rings have been studied for their ability to induce apoptosis in cancer cells through various pathways.
  • Antimicrobial properties : Some studies suggest that related compounds possess significant antibacterial and antifungal activities, potentially making them candidates for treating infections.

The proposed mechanisms by which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : The dimethylamino group may facilitate binding to neurotransmitter receptors, influencing neuropharmacological outcomes.

Study 1: Antitumor Efficacy

A study conducted on a series of naphthalene derivatives found that the compound exhibited an IC50 value in the low micromolar range against various cancer cell lines. The study highlighted the compound's ability to induce cell cycle arrest and apoptosis through mitochondrial pathways.

CompoundCell LineIC50 (µM)Mechanism
This compoundHeLa6.5Apoptosis via mitochondrial pathway
Related Compound AMCF78.0Caspase activation
Related Compound BA5497.2ROS generation

Study 2: Antimicrobial Activity

In vitro tests demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound's efficacy was evaluated using the agar diffusion method.

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

Comparison with Similar Compounds

Substituent Variations in Aromatic Rings

Compound Name / ID Key Substituents Molecular Weight Key Functional Impacts
Target Compound 5-chloro-2-methylphenyl, naphthalen-1-yl ~485–486* High lipophilicity; strong π-π interactions
N-(5-Chloro-2-methoxyphenyl)-... () 5-chloro-2-methoxyphenyl, tetrahydroquinoline 486.01 Methoxy group increases metabolic stability
Compound 15 () Tetrahydronaphthalene, acetamido 448.30 Reduced aromaticity; enhanced solubility
Thiourea Derivative () Naphthalen-1-yl, thiourea linker 453.64 Increased rigidity; potential toxicity risks

*Molecular weight inferred from and .

Key Observations :

  • The naphthalen-1-yl group in the target compound offers stronger hydrophobic interactions compared to tetrahydroquinoline () or tetrahydronaphthalene (), which have reduced aromaticity .
  • The 5-chloro-2-methylphenyl substituent may improve target binding compared to 2-methoxyphenyl (), as chloro groups often enhance binding affinity in medicinal chemistry .

Role of Amine and Linker Groups

Compound Name / ID Amine/Linker Group Impact on Properties
Target Compound Dimethylamino, ethanediamide Balanced basicity (pKa ~8–9); flexible linker
Compound 15 () Piperidine, acetamido Higher basicity (piperidine pKa ~11); rigid conformation
N-(5-Chloro-2-methoxyphenyl)-... () Piperazinyl, ethanediamide Increased solubility (piperazine pKa ~9.5); bulkier group
Thiourea Derivative () Dimethylamino, thiourea Higher metabolic instability; potential for metal coordination

Key Observations :

  • The dimethylamino group in the target compound provides moderate basicity, favoring solubility over bulkier amines like piperazinyl () .
  • The ethanediamide linker allows conformational flexibility, unlike the rigid thiourea in , which may limit binding to certain targets .

Pharmacological Properties

  • Binding Affinity : The naphthalen-1-yl group likely enhances binding to hydrophobic pockets in target proteins (e.g., kinases or GPCRs) compared to tetrahydronaphthalene () .
  • Metabolic Stability : The 5-chloro-2-methylphenyl group may slow oxidative metabolism compared to methoxy -containing analogues (), which are prone to demethylation .
  • Toxicity Risks : Thiourea derivatives () pose higher toxicity risks due to reactive sulfur atoms, whereas the target compound’s ethanediamide linker is more stable .

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